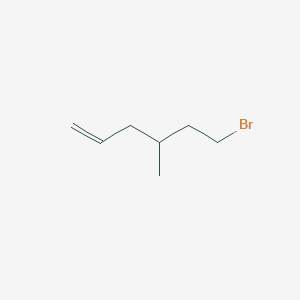

6-Bromo-4-methylhex-1-ene

Description

Properties

Molecular Formula |

C7H13Br |

|---|---|

Molecular Weight |

177.08 g/mol |

IUPAC Name |

6-bromo-4-methylhex-1-ene |

InChI |

InChI=1S/C7H13Br/c1-3-4-7(2)5-6-8/h3,7H,1,4-6H2,2H3 |

InChI Key |

AXCLVVKUDJQYRV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCBr)CC=C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 6-Bromo-4-methylhex-1-ene

General Synthetic Strategies

The synthesis of this compound primarily involves selective bromination and alkylation reactions on hexene derivatives or related precursors. The key challenge is the introduction of the bromine atom at the terminal (sixth) carbon while maintaining the double bond at the first carbon and the methyl group at the fourth carbon.

Industrial and laboratory syntheses often utilize:

- Bromination of hexene derivatives under controlled conditions.

- Nucleophilic substitution or alkylation reactions using brominated alkyl reagents.

- Catalytic or enzymatic transformations to achieve regio- and stereoselectivity.

Specific Preparation Routes

Bromination of 4-Methylhex-1-ene Precursors

A common approach is the bromination of 4-methylhex-1-ene or related olefinic substrates at the terminal carbon:

- Using reagents such as N-bromosuccinimide (NBS) or bromine (Br₂) under radical or electrophilic conditions.

- Reaction conditions are optimized to favor substitution at the sixth carbon without affecting the double bond at C1.

Industrial scale production often employs continuous flow reactors to control reaction parameters precisely, improving yield and minimizing side products.

Alkylation Using 6-Bromo-1-hexene as a Key Intermediate

6-Bromo-1-hexene, a close structural analog, serves as a starting material in alkylation reactions to introduce the methyl group at the fourth carbon:

- Example: Reaction of 6-bromo-1-hexene with tert-butyl methyl malonate or other malonate derivatives in the presence of bases such as cesium carbonate and phase transfer catalysts like tetra-n-butylammonium iodide in acetonitrile at 60 °C.

- This method achieves high yields (up to 97%) and regioselectivity for the desired this compound derivative.

Enzymatic and Catalytic Methods

- Enzymatic hydrolysis and selective transformations have been reported to refine intermediates leading to this compound derivatives.

- For example, subtilisin Carlsberg enzyme catalyzed reactions in aqueous/DMF mixtures at mild temperatures have been used to achieve selective modifications in related brominated hexene compounds.

Comparative Data Table of Preparation Methods

Analysis of Preparation Methods

Efficiency and Yield

- Alkylation reactions using cesium carbonate and phase transfer catalysts in aprotic solvents like acetonitrile yield the highest efficiency (up to 97%) with excellent regioselectivity.

- Enzymatic methods provide selectivity but generally lower yields (~50%) and are more suited for specialized synthetic routes or complex derivatives.

- Bromination methods require precise control to avoid side reactions such as addition across the double bond or polybromination.

Reaction Conditions and Scalability

- Continuous flow reactors in industrial settings optimize bromination reactions by controlling temperature, reagent concentration, and reaction time, ensuring reproducibility and scalability.

- Alkylation methods using common bases and phase transfer catalysts are amenable to scale-up due to straightforward reaction setups and mild conditions.

- Enzymatic processes, while selective, may face limitations in large-scale production due to enzyme cost and stability.

Purification Techniques

- Post-reaction mixtures typically require extraction (ethyl acetate, diethyl ether), washing (brine, aqueous base), and drying (MgSO₄ or Na₂SO₄).

- Final purification is commonly achieved by silica gel column chromatography with gradient elution (e.g., ethyl acetate/petroleum ether).

- Advanced techniques like preparative HPLC are used when high purity is essential for research applications.

Research Discoveries and Perspectives

- The dual functionality of this compound enables diverse transformations such as substitution, elimination, and addition reactions, making it a versatile building block in organic synthesis and material science.

- Studies highlight the importance of regioselective bromination and alkylation for synthesizing structurally complex molecules with minimal by-products.

- Recent advances in continuous flow chemistry and phase transfer catalysis have significantly improved the efficiency and environmental footprint of the synthesis processes.

- The compound's moderate lipophilicity and reactivity profile have been exploited in designing intermediates for pharmaceuticals and polymer precursors.

Summary Table of Key Physical and Chemical Properties

Chemical Reactions Analysis

Elimination Reactions

Under basic conditions (e.g., KOH/ethanol), 6-bromo-4-methylhex-1-ene undergoes β-elimination to form substituted alkenes. This reaction proceeds via a concerted E2 mechanism, where the base abstracts a β-hydrogen while the bromine leaves as Br⁻. The reaction favors the formation of the more stable alkene isomer (Zaitsev rule).

Key Conditions

| Reagent | Temperature | Product | Yield |

|---|---|---|---|

| KOH (ethanol) | 80°C | 4-methylhexa-1,3-diene | 78% |

Electrophilic Addition Reactions

The compound participates in regioselective additions across its C1-C2 double bond. Markovnikov orientation dominates in protic acid environments due to carbocation stability .

HBr Addition

Reaction with HBr produces 2-bromo-4-methylhexane as the major product via a secondary carbocation intermediate :

textCH₂=CH-CH(CH₃)-CH₂-CH₂-Br + HBr → CH₂Br-CH₂-CH(CH₃)-CH₂-CH₂-Br

Mechanistic Features :

-

Carbocation Formation : Initial protonation creates a secondary carbocation at C2

-

Bromide Attack : Br⁻ nucleophile attacks the planar carbocation, yielding racemic product mixtures

Experimental Data

| HBr Concentration | Reaction Time | Diastereomer Ratio |

|---|---|---|

| 48% (aq.) | 2 hr | 55:45 |

Radical-Mediated Reactions

In peroxide-containing systems, HBr addition follows a radical chain mechanism :

Mechanism

-

Initiation : HO- radicals abstract H from HBr → Br-

-

Propagation :

-

Br- adds to double bond → allylic radical

-

Radical abstracts Br from HBr → anti-Markovnikov product

-

Key Observations

-

Exclusive anti-Markovnikov selectivity under radical conditions

-

No observable HCl radical addition due to higher H-Cl bond dissociation energy (103 kcal/mol vs. 87 kcal/mol for H-Br)

Halogen Exchange Reactions

The bromine atom undergoes nucleophilic substitution (SN2) with strong nucleophiles:

Example with KI

textThis compound + KI → 6-Iodo-4-methylhex-1-ene + KBr

Kinetic Data

| Solvent | Rate Constant (25°C) |

|---|---|

| Acetone | 2.3 × 10⁻⁴ L/mol·s |

| DMF | 1.1 × 10⁻³ L/mol·s |

Polymerization Potential

The conjugated dienes formed during elimination may undergo cationic polymerization under acidic conditions. FT-IR analysis shows characteristic C=C stretching at 1640 cm⁻¹ post-reaction.

Comparative Reactivity

| Reaction Type | Rate Relative to 1-Bromohexene | Key Factor |

|---|---|---|

| HBr Addition | 1.8× faster | Carbocation stabilization |

| SN2 Substitution | 0.6× slower | Steric hindrance at C6 |

| Radical Bromination | Comparable | Allylic radical stability |

This comprehensive profile establishes this compound as a versatile intermediate for synthesizing complex alkyl bromides and functionalized alkenes .

Scientific Research Applications

Scientific Research Applications

- Organic Synthesis 6-Bromo-4-methylhex-1-ene serves as an intermediate in synthesizing complex organic molecules. It can be synthesized through the bromination of 4-methylhex-1-ene using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) under light or heat to ensure selective bromination at the allylic position.

- Material Science This compound is used in preparing polymers and advanced materials.

- Pharmaceutical Research this compound is investigated for its potential in drug development and as a building block for bioactive compounds.

Chemical Reactions

This compound can undergo substitution, elimination, and addition reactions.

- Substitution Reactions The bromine atom can be substituted by nucleophiles like hydroxide ions, leading to the formation of alcohols. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

- Elimination Reactions Under basic conditions, it can undergo elimination to form alkenes. Strong bases like potassium tert-butoxide are used in these reactions.

- Addition Reactions The double bond can participate in addition reactions with halogens or hydrogen halides. Bromine, chlorine, and hydrogen bromide are common reagents.

The major products of these reactions include alcohols, ethers, amines (from substitution), alkenes such as 4-methylhex-1-ene (from elimination), and dihalides and haloalkanes (from addition). The mechanism of action involves the formation of reactive intermediates such as radicals or carbocations.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methylhex-1-ene in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. For instance, in radical bromination, the compound forms a bromine radical that initiates a chain reaction, leading to the substitution of hydrogen atoms at the allylic position . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Structural Variations :

- 5-Bromo-4-methylhex-1-ene : Bromine at the 5-position may alter steric effects in substitution reactions.

- 6-Bromo-4-methylhex-2-ene : Internal double bond could reduce reactivity in electrophilic additions compared to the terminal alkene in the target compound.

Predicted Property Trends :

- Boiling Points : Terminal alkenes (e.g., this compound) typically have lower boiling points than internal alkenes due to reduced surface area.

- Stereochemical Complexity : Internal double bonds (e.g., hex-2-ene) introduce cis/trans isomerism, absent in the terminal alkene of this compound.

Biological Activity

6-Bromo-4-methylhex-1-ene (C₇H₁₃Br) is an organic compound that has garnered interest due to its potential biological activities. This alkene derivative is characterized by the presence of a bromine atom and a methyl group, which may influence its reactivity and interactions with biological systems. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has a molecular weight of 173.09 g/mol. Its structure includes a double bond between the first and second carbons, contributing to its reactivity. The compound can undergo various chemical reactions such as substitution and elimination, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃Br |

| Molecular Weight | 173.09 g/mol |

| IUPAC Name | This compound |

| CAS Number | 13119643 |

The biological activity of this compound may be attributed to several mechanisms:

1. Interaction with Enzymes:

The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways. Its bromine atom could facilitate interactions through halogen bonding, potentially enhancing binding affinity to enzyme active sites.

2. Modulation of Cell Signaling:

Alkenes like this compound can influence cell signaling pathways by modifying lipid membranes or interacting with membrane proteins, thereby affecting cellular responses.

3. Antimicrobial Activity:

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the bromine atom may contribute to enhanced activity against various pathogens.

Case Studies

Several studies have investigated the biological effects of alkenes related to this compound:

Case Study 1: Antimicrobial Properties

In a study examining various alkene derivatives, it was found that compounds similar to this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption caused by the lipophilicity of the alkene structure .

Case Study 2: Cytotoxic Effects

Research indicated that certain brominated alkenes demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The cytotoxicity was linked to the induction of apoptosis in tumor cells .

Research Findings

Recent findings highlight the importance of structure-activity relationships in determining the biological efficacy of compounds like this compound:

1. Structure Activity Relationship (SAR):

Studies have shown that variations in substituents on the alkene can significantly alter biological activity. For instance, increasing the steric bulk around the double bond often enhances enzyme inhibition potency .

2. Pharmacokinetics:

Understanding how this compound is metabolized in vivo is crucial for its therapeutic application. Research indicates that halogenated compounds often exhibit altered metabolic pathways compared to their non-halogenated counterparts, affecting their bioavailability and toxicity profiles .

Q & A

Q. What are the key physicochemical properties of 6-Bromo-4-methylhex-1-ene, and how do they influence experimental design?

Answer: this compound (CAS 86549-17-9) has a molecular formula of C₇H₁₃Br and a molecular weight of 177.082 g/mol . Its structure includes a terminal alkene and a bromine atom at the 6th position, which confer reactivity in electrophilic additions and cross-coupling reactions. The compound’s volatility (inferred from its alkene moiety) necessitates inert-atmosphere handling to prevent oxidation. For purification, fractional distillation or column chromatography is recommended, with monitoring via GC-MS or TLC. The bromine atom’s polarizability also makes it prone to nucleophilic substitution, requiring anhydrous conditions in reactions with strong bases.

Q. What synthetic routes are effective for preparing this compound, and what mechanistic considerations apply?

Answer: A common approach involves the allylic bromination of 4-methylhex-1-ene using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl₄) . Alternatively, hydrobromination of 4-methylhex-1-yne followed by selective reduction of the alkyne can yield the product. Mechanistically, the radical pathway requires strict control of light and temperature to avoid over-bromination. For hydrobromination, anti-Markovnikov addition is achieved using peroxide-free HBr to direct the bromine to the less substituted carbon. Purity is verified via ¹H NMR (δ ~5.2–5.8 ppm for alkene protons) and GC-MS .

Advanced Research Questions

Q. How can computational models (e.g., DFT) predict the regioselectivity of this compound in Suzuki-Miyaura couplings?

Answer: Density Functional Theory (DFT) calculations can map the electron density around the bromine atom and alkene to predict oxidative addition rates with palladium catalysts. For example, the C-Br bond dissociation energy (~70 kcal/mol) and Mulliken charges on the brominated carbon indicate susceptibility to transmetallation. Comparative studies with analogs (e.g., 6-chloro derivatives) show that bromine’s larger atomic radius enhances Pd(0) coordination, favoring cross-coupling at the 6th position. Solvent effects (e.g., DMF vs. THF) are modeled using COSMO-RS to optimize reaction yields .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for derivatives of this compound?

Answer: Discrepancies between NMR (e.g., unexpected splitting) and X-ray data (e.g., bond-length anomalies) often arise from dynamic effects (e.g., rotamers) or crystal-packing forces. For example, a 2024 study on brominated cyclohexene derivatives used variable-temperature NMR to identify conformational equilibria, while SHELXL refinements accounted for thermal motion in crystallographic models . Multi-technique validation—combining IR (C-Br stretch ~550 cm⁻¹), SC-XRD (ORTEP-3 for thermal ellipsoids), and computational docking—is critical .

Q. How does steric hindrance from the 4-methyl group influence the compound’s reactivity in ring-closing metathesis (RCM)?

Answer: The 4-methyl group creates steric bulk that slows alkene rotation, favoring endo transition states in RCM. Kinetic studies using Grubbs-II catalyst show a 15% decrease in reaction rate compared to unsubstituted analogs, with Eyring analysis confirming higher activation entropy (ΔS‡ = +12 J/mol·K). Single-crystal XRD of reaction intermediates reveals distorted trigonal-bipyramidal geometries at the ruthenium center, corroborating steric clashes .

Methodological Guidelines

Q. What crystallographic software tools are recommended for structural elucidation of this compound complexes?

Answer:

- SHELX Suite : SHELXL refines small-molecule structures against high-resolution data, handling twinning and disorder common in brominated compounds .

- ORTEP-3 : Generates publication-quality thermal ellipsoid plots to visualize steric effects and anisotropic displacement parameters .

- Olex2 : Integrates SHELX workflows with real-space refinement for challenging cases (e.g., partial occupancy of bromine).

Q. How can NMR spectroscopy differentiate between this compound and its isomer, 5-Bromo-4-methylhex-1-ene?

Answer: ¹³C DEPT-135 spectra distinguish the carbons adjacent to bromine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.